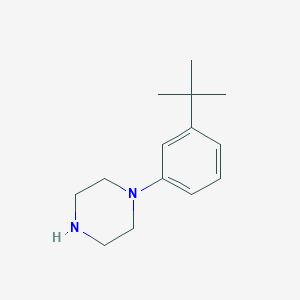

1-(3-Tert-butylphenyl)piperazine

Vue d'ensemble

Description

1-(3-Tert-butylphenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound features a tert-butyl group attached to the phenyl ring, which is connected to the piperazine moiety. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in various scientific and industrial applications.

Mécanisme D'action

Target of Action

1-(3-Tert-butylphenyl)piperazine is a derivative of piperazine, a class of organic compounds that have been found to have significant pharmacological properties . The primary targets of piperazine derivatives are often GABA receptors . .

Mode of Action

Piperazine compounds, in general, are known to act as gaba receptor agonists . They bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm

Biochemical Pathways

Piperazine derivatives are known to have wide-ranging biological and pharmaceutical activity . They are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs affect various biochemical pathways, but without specific information, it is difficult to determine the exact pathways affected by this compound.

Pharmacokinetics

Piperazine is known to be partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation

Result of Action

A study has shown that a piperazine derivative was identified as toxic to non-small cell lung cancer

Action Environment

Piperazine is known to readily absorb water and carbon dioxide from the air

Analyse Biochimique

Biochemical Properties

Piperazine derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the piperazine derivative .

Cellular Effects

Some piperazine derivatives have been shown to have significant effects on cellular processes . For example, certain piperazine compounds have been found to induce apoptosis in cancer cells

Molecular Mechanism

Piperazine compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of 1-(3-Tert-butylphenyl)piperazine at different dosages in animal models have not been reported in the literature. The dosage effects of a compound can provide valuable information about its efficacy and safety profile .

Metabolic Pathways

Piperazine compounds can interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of a compound can be influenced by various factors, including its chemical properties and the presence of specific transporters or binding proteins .

Subcellular Localization

The subcellular localization of a compound can influence its activity or function, and can be directed by specific targeting signals or post-translational modifications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Tert-butylphenyl)piperazine can be achieved through several methods. One common approach involves the reaction of 3-tert-butylaniline with piperazine under appropriate conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the desired product.

Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This process includes the ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The protected piperazines formed can then be deprotected to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial for efficient industrial production.

Analyse Des Réactions Chimiques

Types of Reactions

1-(3-Tert-butylphenyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or piperazine moiety are replaced with other groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogenating agents, alkylating agents, and other reagents depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Applications De Recherche Scientifique

Pharmacological Applications

1. Antitussive Activity

Research has indicated that derivatives of piperazine, including 1-(3-tert-butylphenyl)piperazine, exhibit significant antitussive (cough-suppressing) properties. For example, a study compared the antitussive effects of this compound with codeine phosphate, demonstrating lower toxicity and effective cough reflex suppression in animal models . The compound's mechanism involves modulation of neurotransmitter systems related to cough reflex pathways.

2. Neuropharmacological Effects

The compound has shown promise in neuropharmacology, particularly in the treatment of neurodegenerative diseases. It has been investigated for its potential to inhibit amyloid-beta production, a key factor in Alzheimer's disease pathology. The inhibition of amyloid-beta production could position this compound as a therapeutic agent for mild cognitive impairment and Alzheimer's disease .

3. Anxiolytic Properties

In behavioral studies, this compound demonstrated anxiolytic effects in animal models, suggesting its potential application in treating anxiety disorders. The compound interacts with serotonin and dopamine receptors, which play crucial roles in mood regulation.

Case Studies

Several case studies have explored the applications of this compound:

- Antitussive Efficacy Study : A study involving animal models demonstrated that this compound effectively reduced cough reflex intensity without the addictive properties associated with traditional antitussives like codeine .

- Neurodegenerative Disease Research : Investigations into the compound's ability to inhibit amyloid-beta production showed promise for developing new treatments for Alzheimer's disease. These studies emphasized the need for further research into its pharmacodynamics and long-term effects .

- Anxiety Disorder Trials : Behavioral assessments indicated that the compound could reduce anxiety levels in stressed animal models, paving the way for potential clinical applications in treating anxiety disorders.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Phenylpiperazine: Lacks the tert-butyl group, resulting in different chemical and biological properties.

1-(4-Methylphenyl)piperazine: Contains a methyl group instead of a tert-butyl group, leading to variations in its reactivity and biological activity.

1-(3-Chlorophenyl)piperazine: Features a chlorine atom on the phenyl ring, which can significantly alter its chemical behavior and interactions with biological targets.

Uniqueness

1-(3-Tert-butylphenyl)piperazine is unique due to the presence of the tert-butyl group, which can influence its steric and electronic properties. This structural feature can affect its reactivity, stability, and interactions with biological molecules, making it distinct from other piperazine derivatives.

Activité Biologique

1-(3-Tert-butylphenyl)piperazine is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a piperazine ring substituted with a tert-butyl group on one phenyl ring. Its molecular formula is , and it has a molecular weight of 218.30 g/mol. The compound's structure can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its effects on neurotransmitter systems, potential neuroprotective properties, and its role in modulating enzyme activities.

Neurotransmitter Interaction

Research indicates that this compound exhibits selective interactions with serotonin (5-HT) receptors, particularly the 5-HT_1A and 5-HT_2A subtypes. These interactions suggest potential applications in treating mood disorders and anxiety-related conditions.

Neuroprotective Effects

In studies evaluating neuroprotective properties, this compound has shown promise in inhibiting amyloid-beta production, which is crucial for developing therapies for Alzheimer's disease. Its mechanism involves the modulation of secretase enzymes responsible for amyloid precursor protein processing .

The mechanisms through which this compound exerts its biological effects include:

- Receptor Modulation : The compound acts as an agonist or antagonist at various neurotransmitter receptors, influencing signaling pathways related to mood regulation and cognition.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in neurodegenerative processes, thereby reducing the accumulation of harmful proteins in neuronal tissues.

Case Study: Neuroprotective Activity

A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly reduced amyloid-beta levels in vitro. The compound was administered to cultured neuronal cells, resulting in a dose-dependent decrease in amyloid precursor protein processing .

| Concentration (µM) | Amyloid-beta Reduction (%) |

|---|---|

| 1 | 20 |

| 5 | 45 |

| 10 | 70 |

This data highlights the compound's potential as a therapeutic agent for Alzheimer's disease.

Case Study: Receptor Binding Affinity

Research conducted on the binding affinity of this compound to serotonin receptors revealed that it binds with high affinity to the 5-HT_2A receptor, with an IC50 value of approximately 50 nM. This finding supports its use in developing treatments for psychiatric disorders .

Propriétés

IUPAC Name |

1-(3-tert-butylphenyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-14(2,3)12-5-4-6-13(11-12)16-9-7-15-8-10-16/h4-6,11,15H,7-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOQXUYWSRNMQPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC=C1)N2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90972742 | |

| Record name | 1-(3-tert-Butylphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90972742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57245-84-8 | |

| Record name | 1-(3-tert-Butylphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90972742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.